molecular formula C9H11NO2 B1596542 3-(2-Aminoethyl)benzoic acid CAS No. 2393-21-7

3-(2-Aminoethyl)benzoic acid

Cat. No.: B1596542
CAS No.: 2393-21-7
M. Wt: 165.19 g/mol
InChI Key: PVZQUECKYKDDED-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzoic acid is an organic compound with the molecular formula C9H11NO2 It consists of a benzoic acid moiety substituted with an aminoethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with ethylenediamine. The reaction typically proceeds under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitrobenzoic acid followed by amination. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-(2-Aminoethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzoic acid
  • 3-(2-Aminomethyl)benzoic acid
  • 3-(2-Aminoethyl)phenol

Uniqueness

3-(2-Aminoethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(2-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQUECKYKDDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333447
Record name 3-(2-aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-21-7
Record name 3-(2-Aminoethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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